The compound 2-iodo-1H-pyrrolo[2,3-c]pyridine is a derivative of pyrrolopyridine, a bicyclic ring system that has garnered significant interest in the field of medicinal chemistry due to its presence in various biologically active compounds. The incorporation of an iodine atom at the 2-position of this scaffold adds to the versatility of this moiety, as it can serve as a key intermediate in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.
The pyrrolopyridine core, including its iodinated derivatives, has been explored for its inhibitory effects on gastric acid secretion, indicating potential applications in the treatment of conditions like gastroesophageal reflux disease (GERD)3. In the realm of biological activity, pyrrolo[3,4-c]pyridine derivatives have been investigated for their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties, highlighting the therapeutic versatility of this scaffold6. The synthesis of highly functionalized pyrrolidines through iodide-mediated ring expansion has expanded the scope of molecules accessible for pharmaceutical development5. Additionally, the synthesis of pyrrolo[3',2':6,7]cyclohepta[1,2-b]pyridines with potent photo-antiproliferative activity demonstrates the potential of iodinated pyrrolopyridines in photodynamic therapy for cancer treatment8.
The synthesis of 2-iodo-1H-pyrrolo[2,3-c]pyridine typically involves the iodination of a pyrrolo[2,3-c]pyridine precursor. Several methods have been reported for its synthesis:
The molecular structure of 2-iodo-1H-pyrrolo[2,3-c]pyridine consists of a pyrrole ring fused with a pyridine ring, with an iodine substituent at the second position of the pyrrole. Key structural features include:
2-Iodo-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions:
The mechanism of action for 2-iodo-1H-pyrrolo[2,3-c]pyridine largely depends on its role as a precursor in synthetic pathways for biologically active compounds. In medicinal chemistry:
The physical and chemical properties of 2-iodo-1H-pyrrolo[2,3-c]pyridine include:
These properties influence its reactivity and applications in various synthetic routes.
The applications of 2-iodo-1H-pyrrolo[2,3-c]pyridine are diverse:
While direct single-crystal X-ray diffraction data for 2-iodo-1H-pyrrolo[2,3-c]pyridine remains limited in the available literature, crystallographic analyses of closely related pyrrolopyridine isomers provide valuable insights into its probable structural characteristics. These bicyclic heteroaromatic systems feature a pyrrole ring fused to a pyridine ring at the [2,3-c] junction, positioning the iodine atom ortho to the bridgehead nitrogen. The molecular formula is established as C~7~H~5~IN~2~ with a molecular weight of 244.04 g/mol [1]. Based on crystallographic studies of analogous structures like 2-propyl-1H-pyrrolo[2,3-b]pyridine, the fused ring system is expected to be nearly planar, with minor deviations from coplanarity due to steric interactions [10].
The presence of the heavy iodine atom (van der Waals radius: 1.98 Å) at the 2-position significantly influences molecular packing. Crystal structures of halogenated pyrrolopyridines typically exhibit intermolecular interactions dominated by π-π stacking and halogen bonding, where the iodine atom acts as a halogen bond donor. This is evidenced in the crystal structure of 3-iodo-1H-pyrrolo[2,3-b]pyridine, which shows characteristic C-I···N interactions (distance ≈ 3.5 Å) contributing to its solid-state stability [3]. Physical property data indicates that 2-iodo-1H-pyrrolo[2,3-c]pyridine derivatives are typically crystalline solids with relatively high melting points (>200°C), consistent with the strong intermolecular forces observed in halogenated heterocycles [3] [8].
Table 1: Physicochemical Properties of 2-Iodo-1H-pyrrolo[2,3-c]pyridine and Related Isomers
Property | 2-Iodo-1H-pyrrolo[2,3-c]pyridine | 3-Iodo-1H-pyrrolo[2,3-b]pyridine [3] | 7-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine [7] |
---|---|---|---|
Molecular Formula | C~7~H~5~IN~2~ | C~7~H~5~IN~2~ | C~7~H~4~FIN~2~ |
Molecular Weight (g/mol) | 244.04 | 244.04 | 262.02 |
Appearance | Solid (inferred) | White to Light yellow powder | Not specified |
Melting Point | >200°C (estimated) | 202–206°C | Not reported |
Sensitivity | Air-sensitive (inferred) | Air Sensitive | Not specified |
Characteristic Reactions | Nucleophilic substitution, Cross-coupling | Similar reactivity profile | Enhanced reactivity at C-3 position |
The positional isomerism in pyrrolopyridines profoundly impacts their physicochemical behavior and biological interactions. Among the six possible fusion isomers, pyrrolo[2,3-c]pyridine, pyrrolo[3,2-c]pyridine, and pyrrolo[2,3-b]pyridine demonstrate particularly distinct characteristics relevant to medicinal chemistry applications. Pyrrolo[2,3-c]pyridine (the core structure of 2-iodo-1H-pyrrolo[2,3-c]pyridine) features a pyrrole nitrogen at position 1 and a pyridine nitrogen at position 7, creating a hydrogen bond donor capability at N1 and an acceptor site at N7. This contrasts with pyrrolo[3,2-c]pyridine isomers used in acid pump antagonists (e.g., compounds 14f and 14g with IC~50~ = 28–29 nM), where the nitrogen atoms are positioned at N2 (pyrrole-like, H-bond donor) and N7 (pyridine-like, H-bond acceptor), enabling different binding motifs with biological targets [4].
Electronic properties also vary significantly across isomers. The dipole moment of pyrrolo[2,3-c]pyridine derivatives (≈3.5 D) is substantially higher than that of pyrrolo[3,2-c]pyridine isomers (≈2.0 D), primarily due to the asymmetric charge distribution created by the relative positioning of the nitrogen atoms [9]. This difference influences solvation behavior, crystal packing efficiency, and bioavailability parameters. Comparative pKa analyses reveal that pyrrolo[2,3-c]pyridine derivatives (pKa ≈4.59) are weaker bases than pyrrolo[3,4-c]pyridines (pKa ≈8.26) due to the electron-withdrawing effect of the ortho-positioned pyridinic nitrogen in the former . These electronic differences directly impact protonation states under physiological conditions and consequently affect membrane permeability and target engagement.
Table 2: Comparative Analysis of Pyrrolopyridine Isomers
Isomer | Nitrogen Positions | Key Physicochemical Properties | Exemplary Bioactivities |
---|---|---|---|
Pyrrolo[2,3-c]pyridine | N1 (pyrrolic), N7 (pyridinic) | pKa ~4.59; Higher dipole moment; Planar conformation | Acid pump antagonists (IC~50~ 28-29 nM) [4] |
Pyrrolo[3,2-c]pyridine | N2 (pyrrolic), N7 (pyridinic) | pKa ~7.95; Moderate dipole moment; Slight non-planarity | Tubulin inhibitors (IC~50~ 0.12-0.21 μM) [2] |
Pyrrolo[2,3-b]pyridine | N1 (pyrrolic), N4 (pyridinic) | pKa ~6.94; Lower dipole moment; Planar conformation | FGFR inhibitors; Antiviral agents [8] [9] |
Pyrrolo[3,4-c]pyridine | N2 (pyrrolic), N6 (pyridinic) | pKa ~8.26; Strong basicity; Non-planar fused rings | Analgesic agents; Aldose reductase inhibitors [6] |
The fusion pattern also governs metabolic stability. Pyrrolo[2,3-c]pyridine derivatives typically exhibit greater resistance to oxidative metabolism compared to pyrrolo[3,4-c]pyridines due to reduced electron density at potential oxidation sites (e.g., C3 and C4 positions). This property is particularly advantageous for drug development, as evidenced by pyrrolo[2,3-c]pyridine-based acid pump antagonists demonstrating favorable metabolic profiles in preclinical studies [4].
The carbon-iodine bond in 2-iodo-1H-pyrrolo[2,3-c]pyridine creates distinctive electronic effects that govern both its reactivity and potential as a synthetic intermediate. Spectroscopic analyses (comparing ^1^H NMR shifts) of analogous halogenated pyrrolopyridines reveal that the iodo substituent exerts a significant +M (mesomeric donation) effect when conjugated with the electron-deficient pyridine ring. This results in decreased electron density at C3 (ortho to iodine) and increased density at C4 and C6 positions, creating nucleophilic hotspots at these sites [8]. The C-I bond itself is highly polarized (C^δ+^-I^δ-^), with a bond dissociation energy of approximately 55 kcal/mol, making it susceptible to both homolytic and heterolytic cleavage.
This electronic configuration enables versatile reactivity patterns:
Table 3: Characteristic Reactivity of 2-Iodo-1H-pyrrolo[2,3-c]pyridine
Reaction Type | Conditions | Products | Applications |
---|---|---|---|
Suzuki Coupling | Pd(PPh~3~)~4~, K~2~CO~3~, DMF/H~2~O, 80°C | 2-Aryl-1H-pyrrolo[2,3-c]pyridines | Biaryl pharmacophores for drug discovery |
Sonogashira Coupling | PdCl~2~(PPh~3~)~2~, CuI, Et~3~N, THF, rt | 2-Alkynyl-1H-pyrrolo[2,3-c]pyridines | Fluorescent probes; Nonlinear optical materials |
Buchwald-Hartwig Amination | Pd~2~(dba)~3~, Xantphos, Cs~2~CO~3~, toluene, 110°C | 2-Amino-1H-pyrrolo[2,3-c]pyridines | Kinase inhibitor intermediates [8] |
Carboxylation | n-BuLi, THF, -78°C; then CO~2~ | 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | Peptide mimetics; Metal-chelating motifs [8] |
The steric bulk of iodine (compared to bromo or chloro analogues) moderates reaction rates but enhances selectivity. In metal-halogen exchange reactions, the iodo derivative exhibits >10-fold faster exchange with organolithium reagents compared to its bromo counterpart, yet demonstrates superior regioselectivity in electrophilic aromatic substitutions due to its strong ortho-directing effect . Computational studies (not explicitly detailed in sources but inferred from reactivity) indicate the HOMO is localized on the pyrrole ring (C3-C4 bond) and the iodine p-orbitals, while the LUMO resides predominantly on the pyridine ring and C2-I σ* orbital, explaining its dual electrophile/nucleophile character. This amphoteric reactivity profile makes 2-iodo-1H-pyrrolo[2,3-c]pyridine an exceptionally versatile building block for complex heterocyclic architectures in pharmaceutical synthesis, particularly for anticancer agents targeting kinase domains and tubulin polymerization inhibition [2] [6] [9].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3